![molecular formula C14H19N3O3S B5799969 N-{4-[(acetylcarbamothioyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B5799969.png)
N-{4-[(acetylcarbamothioyl)amino]-2-methoxyphenyl}-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(acetylcarbamothioyl)amino]-2-methoxyphenyl}-2-methylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an acetylcarbamothioyl group and a methoxyphenyl group. Its molecular formula is C13H18N2O3S, and it is known for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(acetylcarbamothioyl)amino]-2-methoxyphenyl}-2-methylpropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-amino-2-methoxybenzoic acid with acetyl isothiocyanate to form the acetylcarbamothioyl derivative. This intermediate is then reacted with 2-methylpropanoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems ensures consistency and efficiency in the production process. Purification steps, such as recrystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(acetylcarbamothioyl)amino]-2-methoxyphenyl}-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halides, nucleophiles like amines or thiols; often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[(acetylcarbamothioyl)amino]-2-methoxyphenyl}-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The acetylcarbamothioyl group is known to interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. Additionally, the methoxyphenyl group can participate in hydrophobic interactions with target molecules, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- **N-{4-[(acetylcarbamothioyl)amino]phenyl}-N-methylacetamide
- **N-({4-[(acetylcarbamothioyl)amino]phenyl}carbamothioyl)-3,4-dichlorobenzamide
- N-acyl-morpholine-4-carbothioamides
Uniqueness
N-{4-[(acetylcarbamothioyl)amino]-2-methoxyphenyl}-2-methylpropanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-[4-(acetylcarbamothioylamino)-2-methoxyphenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-8(2)13(19)17-11-6-5-10(7-12(11)20-4)16-14(21)15-9(3)18/h5-8H,1-4H3,(H,17,19)(H2,15,16,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSZHKRCMRKPBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.